1-Heptylbicyclo[2.2.1]hept-2-ene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24 |
|---|---|
Molecular Weight |
192.34 g/mol |
IUPAC Name |
1-heptylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H24/c1-2-3-4-5-6-9-14-10-7-13(12-14)8-11-14/h7,10,13H,2-6,8-9,11-12H2,1H3 |
InChI Key |
SUNLGPFGQCUGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC12CCC(C1)C=C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1 Heptylbicyclo 2.2.1 Hept 2 Ene
Olefinic Transformations of the Bicyclo[2.2.1]hept-2-ene Core
The strained double bond in the bicyclo[2.2.1]hept-2-ene system is the primary site of reactivity, making it susceptible to a variety of transformations.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, and the electron-rich double bond of norbornene derivatives readily participates in such transformations. numberanalytics.com The reaction is initiated by the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.comlibretexts.org
For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. chemguide.co.uk In the case of 1-heptylbicyclo[2.2.1]hept-2-ene, the bridgehead heptyl group will influence the stability of the intermediate carbocation.
Studies on the addition of hydrogen halides (HX) to norbornene and its derivatives have shown that the reaction proceeds through a carbocationic intermediate. acs.org The stereochemistry of the addition is typically exo, as the bulky bicyclic structure hinders the approach of the electrophile from the endo face.
The epoxidation of alkyl-substituted bicyclo[2.2.1]hept-2-enes has been investigated, revealing that the yield of the resulting epoxide can be influenced by the nature of the alkyl substituent. ppor.az For instance, in the epoxidation of various 5-alkylbicyclo[2.2.1]hept-2-enes, a decrease in epoxide yield was observed as the size of the alkyl group increased, suggesting a steric hindrance effect. ppor.az
Table 1: Representative Electrophilic Addition Reactions of Norbornene Derivatives
| Reactant | Reagent | Product(s) | Key Observations | Reference |
|---|---|---|---|---|
| Norbornene | HCl | exo-2-Norbornyl chloride | Demonstrates exo-selectivity. | acs.org |
| 5-Alkylbicyclo[2.2.1]hept-2-enes | Peracetic acid | 5-Alkyl-exo-2,3-epoxynorbornanes | Yield decreases with increasing size of the alkyl group. | ppor.az |
| Norbornene | H2O, H+ | exo-Norborneol | Acid-catalyzed hydration. |
Cycloaddition Reactions (e.g., [2+2] cycloadditions)
The strained nature of the double bond in bicyclo[2.2.1]hept-2-ene makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition reactions. researchgate.netresearchgate.net
The inverse-electron-demand Diels-Alder (iEDDA) reaction between norbornene and tetrazines is a notable example. acs.org Interestingly, an unexpected 1:2 stoichiometry has been observed in some cases, where an intermediate formed after the initial cycloaddition reacts with a second equivalent of the tetrazine. acs.org
Furthermore, norbornene-based monomers containing azide (B81097) functionalities can undergo strain-promoted 1,3-dipolar cycloaddition to form polymers with triazoline linkages. nih.gov This reaction can proceed even at room temperature. nih.gov
Table 2: Examples of Cycloaddition Reactions Involving the Norbornene Scaffold
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Diels-Alder | Norbornadiene, Dienophile | Polycyclic adducts | Highly versatile for constructing complex skeletons. | nih.gov |
| Inverse-Electron-Demand Diels-Alder | Norbornene, Tetrazine | Dihydro-pyridazine derivatives | Can exhibit unusual 1:2 stoichiometry. | acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition | Azide-containing norbornene monomer | Polymer with triazoline linkages | Proceeds at room temperature. | nih.gov |
Ring-Opening and Rearrangement Pathways
The strained bicyclic system of this compound is prone to ring-opening and rearrangement reactions under various conditions.
Ring-Opening Metathesis (ROM) Reactions
Ring-opening metathesis polymerization (ROMP) is a powerful method for synthesizing polymers from strained cyclic olefins like norbornene and its derivatives. mdpi.comnih.govrsc.org The reaction is typically catalyzed by transition metal complexes, such as those of ruthenium, molybdenum, and tungsten. mdpi.comacs.org
The structure of the norbornene monomer, including the nature and position of substituents, can significantly influence the polymerization rate and the properties of the resulting polymer. rsc.orgchemrxiv.org For instance, the presence of strongly coordinating pendant groups can sometimes deactivate the catalyst. mdpi.com The stereochemistry of the substituent can also play a crucial role; for example, an endo-phenyl sulfoxide (B87167) monomer was found to chelate to the ruthenium catalyst, preventing polymerization, while the exo isomer polymerized effectively. chemrxiv.org
Table 3: Catalysts and Conditions for ROMP of Norbornene Derivatives
| Monomer | Catalyst | Resulting Polymer Properties | Key Findings | Reference |
|---|---|---|---|---|
| Norbornene | Na[W2(µ-Cl)3Cl4(THF)2] | High molecular weight, high cis-stereoselectivity | Highly efficient unicomponent initiator. | mdpi.com |
| Norbornadiene diesters | Grubbs' 3rd generation catalyst | Mostly trans structure, narrow polydispersity | Controlled living polymerization. | nih.gov |
| exo-Norbornene phenyl sulfoxide | Ru-based catalyst | Effective polymerization | Substituent stereochemistry is critical. | chemrxiv.org |
| endo-Norbornene phenyl sulfoxide | Ru-based catalyst | No polymerization (catalyst chelation) | Substituent stereochemistry is critical. | chemrxiv.org |
Skeletal Rearrangements within the Bicyclic System
The bicyclo[2.2.1]heptane framework can undergo various skeletal rearrangements, often driven by the relief of ring strain. For example, bicyclo[3.2.0]hept-2-ene can thermally rearrange to bicyclo[2.2.1]hept-2-ene via a bohrium.comnih.gov carbon migration. acs.org
Photoinduced skeletal rearrangements have also been observed in related bicyclic systems, providing pathways to structurally diverse molecules. lihouhuagroup.com Additionally, acid-promoted rearrangements of related bicyclic systems can lead to the formation of the more stable bicyclo[2.2.1]heptane skeleton. ugent.be The concept of "skeletal editing," which involves the precise modification of a molecule's core structure, is an emerging area of research with the potential to transform complex bicyclic systems. researchgate.netescholarship.org
C-H Bond Activation and Functionalization
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. The norbornene scaffold has played a significant role as a transient mediator in palladium-catalyzed C-H functionalization reactions. bohrium.comhandwiki.orgresearchgate.net This strategy, often referred to as the Catellani reaction, allows for the functionalization of otherwise unreactive C-H bonds. bohrium.com
In these reactions, norbornene acts as a temporary directing group, enabling the palladium catalyst to activate C-H bonds at positions that would be difficult to access through other means, such as the meta position of an aromatic ring. handwiki.org The use of modified norbornenes and specific ligands can further enhance the reactivity and selectivity of these transformations. handwiki.orgrsc.org This methodology has been extended to the distal C-H functionalization of alkenes, providing a novel route to trisubstituted olefins. nih.gov
While direct C-H activation on the this compound itself is not specifically reported, the extensive research on norbornene-mediated C-H activation suggests that this compound could potentially be employed as a mediator in such reactions. The bridgehead heptyl group might influence the efficiency and selectivity of these processes.
Direct Functionalization at Saturated Positions
Direct functionalization of the saturated positions of the bicyclo[2.2.1]heptane core in the presence of the heptyl group and the double bond presents a significant challenge due to the inherent reactivity of the olefin. However, specific reagents and conditions can achieve selectivity.
One notable transformation is the conversion of the parent bicyclo[2.2.1]hept-2-ene scaffold to a ketone. For instance, 1-Heptylbicyclo[2.2.1]heptan-2-one has been synthesized, indicating that oxidation of the saturated carbon adjacent to the bridgehead is possible. acs.org This transformation is a key step in the synthesis of novel fragrance compounds. acs.org The reaction proceeds via a sequential Diels-Alder reaction followed by a rearrangement, demonstrating a method to introduce functionality on the saturated backbone. acs.org
Detailed research findings on the direct functionalization of saturated positions of this compound are limited in the public domain. However, studies on related substituted norbornene systems provide insights into potential reaction pathways. For example, the synthesis of various functionalized bicyclo[2.2.1]heptane derivatives often involves initial modification of the double bond, followed by subsequent transformations on the saturated skeleton. acs.org
| Reactant(s) | Product | Yield | Reference |
| 1,3-Butadienes and unsaturated aldehydes | 1-Heptylbicyclo[2.2.1]heptan-2-one | 50% | acs.org |
| 1-Hexyl-1,3-butadiene and acrolein | 1-Hexylbicyclo[2.2.1]heptan-2-one | 45% | acs.org |
Catalytic C-H Activation Processes
Catalytic C-H activation represents a powerful tool for the functionalization of unreactive C-H bonds. In the context of this compound, this approach offers the potential to selectively introduce functional groups at various positions, including the heptyl chain and the bicyclic core.
While specific studies on the C-H activation of this compound are not extensively documented, the broader field of norbornene chemistry provides a strong precedent. Palladium-catalyzed C-H functionalization, often in the presence of a norbornene-type mediator, is a well-established methodology. researchgate.net This reaction, known as the Catellani reaction, enables the ortho- and ipso-functionalization of aryl halides. researchgate.net The norbornene moiety acts as a transient mediator, facilitating the C-H activation step. nih.gov It is plausible that this compound could participate in similar transformations, either as a substrate or a mediator.
Furthermore, platinum-catalyzed processes have been shown to induce C-C bond activation via an initial C-H bond activation in related bicyclic systems. nih.gov This suggests that transition metal catalysts could initiate complex rearrangements in this compound through C-H activation pathways. Tungsten(II) complexes have also been shown to be effective catalysts for the hydroarylation of bicyclo[2.2.1]hept-2-ene, a reaction that proceeds through C-H activation of the olefinic ligand. researchgate.net
| Catalyst System | Substrate(s) | Product Type | Reference |
| Pd(OAc)₂ / Ligand / NBE-CO₂Me | Anilines, Aryl Iodides | meta-Arylated Anilines | nih.gov |
| (Me₂bpy)PtPh(NTf₂) | spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane] | 1,2,4,7,7a-pentahydroindene | nih.gov |
| (CO)₄W(μ-Cl)₃W(SnCl₃)(CO)₃ | Bicyclo[2.2.1]hept-2-ene, Arenes | Hydroarylated Norbornanes | researchgate.net |
Isomerization Phenomena in Alkylbicyclo[2.2.1]hept-2-ene Systems
Isomerization reactions, both of the olefin and the carbon skeleton, are common in bicyclo[2.2.1]hept-2-ene derivatives, often promoted by catalysts or thermal conditions.
In alkyl-substituted bicyclo[2.2.1]hept-2-ene systems, the double bond can migrate to various positions within the bicyclic framework. This isomerization is typically catalyzed by acids or transition metals. For instance, in the presence of an acidic solid catalyst, 5,6-dimethylbicyclo[2.2.1]hept-2-ene can isomerize to 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene. google.com This process is crucial in the production of base oils for traction drive fluids. google.com The mechanism likely involves protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position.
The rigid and strained bicyclo[2.2.1]heptane skeleton can undergo rearrangement under catalytic conditions, leading to less strained carbocyclic systems. These skeletal isomerizations often proceed through complex mechanistic pathways involving carbocationic intermediates.
For example, the thermal rearrangement of bicyclo[3.2.0]hept-2-enes, which are structurally related to bicyclo[2.2.1]hept-2-enes, can lead to the formation of norbornene derivatives via diradical transition states. researchgate.net Platinum catalysts have been shown to induce a surprising rearrangement of a spiro-fused bicyclo[2.2.1]hept-2-ene derivative into a pentahydroindene, involving the cleavage of two C-C single bonds initiated by a masked C-H activation. nih.gov This highlights the potential for significant skeletal reorganization of this compound in the presence of suitable catalysts.
Influence of the 1-Heptyl Substituent on Reactivity Profiles
The presence of the 1-heptyl substituent is expected to exert both steric and electronic effects on the reactivity of the bicyclo[2.2.1]hept-2-ene system.
Steric Influence: The bulky heptyl group at the bridgehead position can sterically hinder the approach of reagents to the double bond. This effect is particularly pronounced for reactions occurring on the syn-face of the bicyclic system. For instance, in the epoxidation of 7-substituted norbornenes, the stereoselectivity is highly dependent on the steric bulk of the substituent at the C-7 position. researchgate.net A large substituent can block the syn-face, favoring attack from the anti-face. Although the heptyl group is at the C-1 position, it can still influence the accessibility of the nearby double bond.
Electronic Influence: As an alkyl group, the heptyl substituent is electron-donating through an inductive effect. This can influence the electron density of the double bond and the stability of any charged intermediates formed during a reaction. For example, in electrophilic additions to the double bond, the electron-donating nature of the heptyl group would be expected to stabilize a carbocation intermediate at the C-2 position. This could affect the regioselectivity and rate of such reactions.
In the context of C-H activation, the heptyl chain itself provides numerous secondary C-H bonds that could potentially be activated, competing with the C-H bonds of the bicyclic core. The selectivity of such a process would depend heavily on the catalyst and reaction conditions employed.
Stereochemical Aspects of 1 Heptylbicyclo 2.2.1 Hept 2 Ene
Exo/Endo Stereochemistry in Bicyclo[2.2.1]hept-2-ene Systems
The bicyclo[2.2.1]hept-2-ene skeleton, commonly known as the norbornene system, is characterized by its "U" shape, which creates two distinct faces for substituent attachment and reagent approach: the exo and endo faces. This diastereoisomerism is a fundamental aspect of the stereochemistry of this class of compounds.
In the context of the bicyclo[2.2.1]hept-2-ene ring, the exo position is on the same side as the one-carbon bridge (C7), while the endo position is on the opposite side, sterically hindered by the C5-C6 bond. This steric difference is a primary determinant in the stereochemical outcome of reactions. For instance, addition reactions to the double bond, such as epoxidation, generally exhibit a strong preference for the less hindered exo face. dnu.dp.uaresearchgate.net Theoretical studies using Density Functional Theory (DFT) on norbornene and its derivatives have shown that the transition state for exo attack is generally lower in energy due to reduced steric repulsion. dnu.dp.ua
While specific studies on 1-Heptylbicyclo[2.2.1]hept-2-ene are not prevalent, the principles governing exo/endo selectivity in the parent norbornene system are directly applicable. The bulky heptyl group at the bridgehead position (C1) would further influence the steric environment, potentially enhancing the preference for exo addition at the double bond.
Bridgehead Stereogenicity and its Implications for this compound
The bridgehead carbons (C1 and C4) of the bicyclo[2.2.1]hept-2-ene system are stereogenic centers. In the unsubstituted norbornene, these centers are chirotopic, meaning they have a specific spatial arrangement, but the molecule as a whole is achiral due to a plane of symmetry. echemi.comstackexchange.com
The introduction of a substituent at a non-bridgehead position can break this symmetry and lead to the existence of enantiomers. However, in the case of this compound, the substituent is at one of the bridgehead carbons. This substitution pattern maintains the stereogenicity of both bridgehead carbons. The presence of the heptyl group at C1 makes this carbon a stereocenter, and as a result, the molecule is chiral. The absolute configuration at the bridgehead carbons is designated as either (1R, 4S) or (1S, 4R).
Chiral Centers Introduced by the Heptyl Substituent and its Position
Therefore, this compound is a chiral molecule due to the stereogenic nature of its bridgehead carbons, a direct consequence of the substitution pattern. The molecule can exist as a pair of enantiomers. It is important to note that while some complex molecules can be chiral without having chiral centers, in this case, the chirality arises directly from the presence of these stereogenic carbons within the bicyclic framework. youtube.com
Control and Determination of Stereoselectivity in Synthesis
The synthesis of specific stereoisomers of this compound and related compounds is a significant challenge in organic chemistry. Achieving control over the stereochemical outcome of reactions is crucial for applications where a single isomer is desired.
Diastereoselectivity in Addition Reactions
As mentioned in section 4.1, addition reactions to the double bond of bicyclo[2.2.1]hept-2-ene derivatives are highly diastereoselective. The steric hindrance posed by the bicyclic framework generally directs incoming reagents to the exo face. This principle is well-documented for a variety of reactions, including hydrogenation, epoxidation, and hydroboration.
In the context of this compound, the bridgehead heptyl group would likely reinforce this inherent exo-selectivity. The bulky alkyl chain would further shield the endo face, making an exo attack even more favorable. The degree of diastereoselectivity would depend on the specific reaction conditions and the nature of the attacking reagent.
Enantioselectivity in Catalytic Transformations
The synthesis of a single enantiomer of this compound requires the use of chiral catalysts or starting materials. Asymmetric catalysis offers a powerful tool for achieving high enantioselectivity in the synthesis of chiral bicyclic molecules.
For instance, enantioselective Diels-Alder reactions can be used to construct the bicyclo[2.2.1]hept-2-ene core with a high degree of enantiomeric excess. acs.org Chiral Lewis acid catalysts can create a chiral environment that favors the formation of one enantiomer over the other. acs.org While specific examples for the synthesis of this compound are scarce in the literature, the general strategies developed for other substituted norbornenes are applicable.
Furthermore, kinetic resolution of a racemic mixture of this compound could be another approach to obtain enantiomerically pure material. This can be achieved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other unreacted. The development of chiral catalysts for reactions such as asymmetric hydroformylation of bicyclic olefins also provides a potential route to enantiomerically enriched derivatives. researchgate.net
Polymerization Chemistry of 1 Heptylbicyclo 2.2.1 Hept 2 Ene
Types of Polymerization Mechanisms Applicable to Substituted Norbornenes
Substituted norbornenes, including 1-Heptylbicyclo[2.2.1]hept-2-ene, can be polymerized through several distinct mechanisms, each yielding a unique polymer architecture. hhu.de
Ring-Opening Metathesis Polymerization (ROMP) is a prominent method for polymerizing cyclic olefins with significant ring strain, such as norbornene derivatives. mater-rep.comresearchgate.net This process involves a metal carbene catalyst that cleaves the carbon-carbon double bond of the monomer and incorporates it into a growing polymer chain, resulting in an unsaturated polymer backbone. mater-rep.commdpi.com The general mechanism for the ROMP of a substituted norbornene is illustrated below:
The reaction is catalyzed by a range of transition metal complexes, with ruthenium, molybdenum, and tungsten-based catalysts being particularly effective. mdpi.com The choice of catalyst can influence the stereochemistry of the resulting polymer, leading to either high cis or high trans content in the polymer backbone. mdpi.com For substituted norbornenes, the nature of the substituent can affect the rate of polymerization. rsc.org The living nature of many modern ROMP catalysts allows for the synthesis of well-defined block copolymers and polymers with controlled molecular weights. nih.govnii.ac.jp
Table 1: Representative Catalyst Systems for ROMP of Substituted Norbornenes
| Catalyst Family | Example Catalyst | Characteristics |
|---|---|---|
| Ruthenium | Grubbs' Catalysts (1st, 2nd, 3rd Gen) | High tolerance to functional groups, air, and moisture. nih.gov |
| Molybdenum | Schrock Catalysts | High activity, but sensitive to air and moisture. |
This table is generated based on general knowledge of ROMP catalysts for norbornene derivatives.
In contrast to ROMP, vinyl-type or addition polymerization proceeds by opening the double bond of the norbornene monomer without breaking the bicyclic ring structure. hhu.de This results in a saturated polymer backbone composed of repeating bicyclic units. acs.orgmdpi.com This type of polymerization leads to polymers with high thermal stability and a high glass transition temperature (Tg). acs.org
The polymerization of substituted norbornenes via this mechanism is of significant interest as the substituents can improve the solubility of the resulting polymers, which is often poor for the unsubstituted vinyl-addition polynorbornene. acs.org Palladium-based catalysts are particularly effective for this type of polymerization, often leading to living polymerization characteristics, which allows for precise control over the polymer's molecular weight and the ability to form block copolymers. acs.orgacs.orgprinceton.edu
Table 2: Research Findings on Vinyl-Type Polymerization of Alkyl-Substituted Norbornenes
| Monomer | Catalyst System | Resulting Polymer Properties | Reference |
|---|---|---|---|
| Butyl-Norbornene | (t-Bu₃P)PdMeCl / Li[FABA] | Living polymerization, narrow molecular weight distribution. | acs.org |
This table presents findings for norbornenes with alkyl substituents analogous to the heptyl group.
Cationic polymerization of norbornene derivatives can be initiated by Lewis acids or Brønsted acids. youtube.com The mechanism involves the formation of a carbocationic intermediate at the double bond, which then propagates by attacking the double bond of subsequent monomer units. youtube.comyoutube.com For some norbornene derivatives, this can lead to polymers with a rearranged, saturated backbone structure. acs.org
The activity and the structure of the resulting polymer are highly dependent on the specific monomer and the catalytic system used. acs.org For instance, systems based on B(C₆F₅)₃ have been shown to be highly active for the polymerization of certain substituted norbornenes. acs.org
Radical polymerization of norbornene can be initiated by radical initiators like azoisobutyronitrile (AIBN). hhu.de This process also results in a saturated polymer backbone through the opening of the double bond. However, it typically yields low molecular weight oligomers. hhu.de The mechanism proceeds through the standard steps of initiation, propagation, and termination characteristic of radical polymerizations. youtube.com
Catalyst Systems for this compound Polymerization
The choice of catalyst is crucial in determining the polymerization pathway and the properties of the final polymer. For this compound, catalysts based on Group 4 transition metals are of particular interest.
Catalysts based on Group 4 metals, specifically titanium (Ti) and zirconium (Zr), are widely used in olefin polymerization. acs.org These catalysts, often in the form of metallocenes or non-metallocene complexes, can be activated by co-catalysts like methylaluminoxane (B55162) (MAO) to become highly active polymerization catalysts. mdpi.com
In the context of norbornene polymerization, Group 4 catalysts are primarily associated with vinyl-addition polymerization, especially in copolymerization with ethylene (B1197577). researchgate.net However, their application in the homopolymerization of substituted norbornenes is also an area of active research. mdpi.comd-nb.info The structure of the ligand coordinated to the metal center plays a significant role in determining the catalytic activity and the properties of the resulting polymer. mdpi.comd-nb.infonih.govnih.gov For example, catalysts with bulky ligands can influence the stereoselectivity of the polymerization and the molecular weight of the polymer. nih.gov
Research on titanium and zirconium catalysts has shown their effectiveness in polymerizing various olefins, and by extension, they are applicable to substituted norbornenes like this compound. d-nb.infonih.gov The bulky heptyl group on the norbornene monomer would likely influence its interaction with the catalyst's active site, potentially affecting polymerization kinetics and polymer properties.
Table 3: Examples of Group 4 Catalyst Applications in Olefin Polymerization
| Catalyst Type | Metal Center | Application | Key Findings | Reference |
|---|---|---|---|---|
| Non-metallocene [N,N] bidentate ligand | Ti, Zr | Ethylene/Norbornene Copolymerization | High activity and ability to produce block copolymers. | mdpi.com |
| Amine bis(phenolate) ligands | Zr | Ethylene Polymerization | High catalytic activity and production of high molecular weight polymers. | nih.gov |
This table highlights the capabilities of Group 4 catalysts in polymerizing olefins, which is relevant to the polymerization of this compound.
Palladium-Based Catalysts
Palladium-based catalysts are highly effective for the vinyl-addition polymerization of norbornene and its derivatives, including those with long alkyl substituents. In this type of polymerization, the bicyclic structure of the monomer remains intact, and polymerization proceeds through the opening of the double bond.
Neutral palladium(II) complexes, particularly those bearing aryloxide imidazolin-2-imine ligands, have demonstrated high activity (on the order of 106 g mol−1 h−1) and good thermal stability for norbornene polymerization. rsc.org More specifically, for the copolymerization of norbornene with long-chain n-alkyl-substituted norbornenes (such as those with octyl, decyl, and dodecyl chains), catalyst systems like Pd₂(dba)₃/PCy₃/Li[FABA] have been used successfully. acs.org These systems produce high molecular weight copolymers with high yields. acs.org The data suggests that a similar system would be effective for the homopolymerization of this compound.
Furthermore, living polymerization of substituted norbornenes has been achieved using specific palladium complexes, such as (t-Bu₃P)PdMeCl activated by [Li(OEt₂)₂.₅]B(C₆F₅)₄. acs.org This "living" character allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers by sequential monomer addition. acs.org The polymerization of norbornene monomers bearing various alkyl and aryl groups with this system yields polymers with narrow molecular weight distributions, indicating a high degree of control. acs.org
Research on the copolymerization of norbornene with long-chain 1-alkenes like 1-dodecene (B91753) and 1-octadecene (B91540) using neutral palladium catalysts also provides insight. These systems can produce high-molecular-weight copolymers where the incorporation of the long-chain alkene can be modulated by adjusting the monomer feed ratio. rsc.org
| Catalyst System | Monomer(s) | Yield (%) | Molecular Weight (Mw, kDa) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃/PCy₃/Li[FABA] | Norbornene / 5-n-octyl-2-norbornene | 68-87 | 71.2 - 410.6 | acs.org |
| Pd₂(dba)₃/PCy₃/Li[FABA] | Norbornene / 5-n-decyl-2-norbornene | 68-87 | 71.2 - 410.6 | acs.org |
| Pd₂(dba)₃/PCy₃/Li[FABA] | Norbornene / 5-n-dodecyl-2-norbornene | 68-87 | 71.2 - 410.6 | acs.org |
| (t-Bu₃P)PdMeCl / [Li(OEt₂)₂.₅]B(C₆F₅)₄ | Butyl-norbornene | >95 | Controlled by monomer/initiator ratio | acs.org |
Ruthenium-Based Metathesis Catalysts
Ruthenium-based catalysts, particularly Grubbs-type initiators, are the catalysts of choice for Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like norbornene and its derivatives. cmu.eduuib.no In ROMP, the bicyclic ring is opened, leading to an unsaturated polymer backbone with the pendant group attached. The general mechanism involves a [2+2] cycloaddition between the ruthenium alkylidene and the monomer's double bond to form a ruthenacyclobutane intermediate, followed by a cycloreversion to yield the ring-opened polymer chain and a new metal alkylidene species. uib.no
The stability and activity of these catalysts can be influenced by factors such as temperature and solvent. cmu.edu For instance, second-generation Grubbs catalysts often exhibit greater functional group tolerance and stability compared to earlier versions. researchgate.net The polymerization of bulky monomers, such as norbornene-substituted polyhedral oligomeric silsesquioxanes (POSS), via ROMP has been shown to allow for the synthesis of very high molecular weight polymers (approaching 1,236 kDa) with low dispersity, demonstrating excellent control. rsc.org
While specific data for the ROMP of this compound is not prevalent in the reviewed literature, the extensive research on ROMP of other substituted norbornenes suggests that it would be a viable polymerization method. The choice of the specific Grubbs catalyst (e.g., first, second, or third generation) and reaction conditions would be critical in controlling the polymerization. For aqueous ROMP, factors like chloride concentration can significantly affect catalyst stability and monomer conversion. nih.gov
Nickel-Based Catalysts
Nickel-based catalysts are also employed for the vinyl-addition polymerization of norbornenes. These systems can be highly active and produce high molecular weight polynorbornenes. mdpi.com Neutral nickel complexes containing electron-withdrawing aryl ligands have been developed as single-component catalysts for the polymerization of norbornene and its functionalized derivatives. acs.org The initiation step for these catalysts is believed to be the insertion of the norbornene monomer into a Nickel-Aryl bond. acs.org
Cationic nickel catalysts have been utilized for the polymerization of substituted norbornenes like 5-ethylidene-2-norbornene. rsc.org These catalyst systems allow for the production of polymers with highly controllable molecular weights, from low molecular weight oligomers to high polymers (>100,000 Da), by using α-olefins as chain transfer agents. rsc.org
The activity of nickel catalysts and the properties of the resulting polymers can be tuned by modifying the ligand structure. For instance, nickel complexes with 2-(diarylphosphino)-N-phenylbenzenamine ligands, when activated with methylaluminoxane (MAO), show very high activity for norbornene polymerization. mdpi.com
| Catalyst System | Monomer | Activity (g mol⁻¹ h⁻¹) | Molecular Weight (Mn, g mol⁻¹) | Reference |
|---|---|---|---|---|
| 2-(Diarylphosphino)-N-phenylbenzenamine-Ni / MAO | Norbornene | up to 3.6 × 10⁶ | up to 2.74 × 10⁶ | mdpi.com |
| [(η⁶-mesitylene)Ni(η³-2-Me-allyl)]⁺ | 5-Ethylidene-2-norbornene | - | >100,000 | rsc.org |
| (η⁶-toluene)Ni(C₆F₅)₂ | Norbornene | - | Low MW polymers | acs.org |
Influence of the Heptyl Moiety on Polymerization Parameters
The presence of the n-heptyl group, a relatively long and bulky alkyl chain, on the norbornene ring has a profound effect on various aspects of the polymerization process.
Monomer Reactivity and Conversion
The reactivity of substituted norbornene monomers in vinyl-addition polymerization is sensitive to the nature and position of the substituent. Research on norbornenes with bromoalkyl groups has shown that monomer reactivity decreases when the substituent is closer to the double bond. nih.gov Conversely, the most reactive monomer in that study was the one with the longest linker between the norbornene ring and the bromine atom. nih.gov While the heptyl group is non-polar, its steric bulk can be expected to influence the approach of the catalyst to the double bond.
However, studies on the copolymerization of norbornene with long-chain n-alkyl norbornenes (containing octyl, decyl, and dodecyl groups) show that high yields (68–87%) are achievable, indicating that these bulky monomers are readily polymerized by appropriate palladium catalysts. acs.org It is also noted that substituted norbornenes like 5-ethylidene-2-norbornene are generally less reactive than unsubstituted norbornene. rsc.org Therefore, while this compound is expected to be polymerizable, its reactivity might be slightly lower than that of neat norbornene, but high conversions are still attainable with optimized catalyst systems and reaction conditions.
Polymer Molecular Weight Control
The heptyl group does not preclude the synthesis of high molecular weight polymers. In the palladium-catalyzed copolymerization of norbornene with 5-n-alkyl-2-norbornenes (where the alkyl chain is C8, C10, or C12), weight-average molecular weights ranging from 71.2 to 410.6 kDa were obtained. acs.org This demonstrates that the presence of long alkyl chains is compatible with achieving high polymer chain lengths.
Furthermore, control over molecular weight is feasible. Living polymerizations using specific palladium catalysts offer a direct method to control molecular weight by adjusting the monomer-to-initiator ratio. acs.org Additionally, in catalytic systems that are not living, molecular weight can be controlled through the use of chain transfer agents. For example, α-olefins have been used to effectively control the molecular weight of polymers derived from 5-ethylidene-2-norbornene using cationic palladium and nickel catalysts. rsc.org
Copolymerization Studies of this compound
Copolymerization with Other Cyclic Olefins
While extensive research exists on the polymerization and copolymerization of norbornene (bicyclo[2.2.1]hept-2-ene) and its various other derivatives, studies focusing solely on the 1-heptyl substituted variant are not present in the available literature. Research in the field of cyclic olefin polymerization often details the behavior of monomers with different functional groups or smaller alkyl substituents. However, specific kinetic data, reactivity ratios, and properties of copolymers derived from this compound have not been published.
Without primary research sources detailing the experimental conditions, catalyst systems, and resultant copolymer characteristics for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Catalysis Involving 1 Heptylbicyclo 2.2.1 Hept 2 Ene
Role of Transition Metal Catalysts in Transformations of Bicyclo[2.2.1]hept-2-ene Derivatives
Transition metal catalysts are pivotal in unlocking the synthetic potential of bicyclo[2.2.1]hept-2-ene derivatives, enabling a range of transformations from polymerization to fine chemical synthesis. These reactions can be broadly categorized into homogeneous and heterogeneous catalysis.
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high selectivity and mild reaction conditions. For bicyclo[2.2.1]hept-2-ene derivatives, homogeneous catalysts are extensively used in polymerization and other organic transformations.
One of the most prominent examples is Ring-Opening Metathesis Polymerization (ROMP) . Well-defined ruthenium and molybdenum catalysts, such as Grubbs' and Schrock's catalysts, are highly effective for the ROMP of norbornene-type monomers. uwindsor.ca This process yields polymers with unique properties, and the functional groups on the monomer can be tailored to achieve specific polymer characteristics. It is conceivable that 1-heptylbicyclo[2.2.1]hept-2-ene could undergo ROMP to produce a polymer with a long alkyl chain regularly incorporated into its structure, potentially impacting its solubility and material properties.
Another significant application is vinyl-type addition polymerization . Catalysts based on late transition metals like nickel and palladium can polymerize norbornene derivatives through the opening of the double bond, leaving the bicyclic structure intact. researchgate.net The resulting polymers have a different architecture and properties compared to those from ROMP. The heptyl group in this compound would likely influence the steric and electronic environment of the polymerization, affecting catalyst activity and polymer molecular weight.
Gold catalysts have also been employed in the cycloisomerization of diynes to form bicyclo[2.2.1]heptene skeletons, demonstrating the versatility of homogeneous catalysis in constructing this structural motif. researchgate.net
Table 1: Examples of Homogeneous Catalysis of Bicyclo[2.2.1]hept-2-ene Derivatives
| Catalytic Reaction | Catalyst Type | Substrate Class | Potential Application for this compound |
|---|---|---|---|
| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium, Molybdenum | Norbornene derivatives | Synthesis of functionalized polymers with tailored solubility and thermal properties. |
| Vinyl-type Addition Polymerization | Nickel, Palladium | Norbornene derivatives | Creation of polymers with a saturated backbone and pendant heptyl-bicycloheptyl groups. researchgate.net |
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. For bicyclo[2.2.1]hept-2-ene derivatives, heterogeneous catalysis is often employed for hydrogenation and hydration reactions.
The hydration of bicyclo[2.2.1]heptenes can be achieved using solid acid catalysts. google.com This process adds a molecule of water across the double bond to form the corresponding alcohol. It is expected that this compound could be similarly hydrated to yield 1-heptylbicyclo[2.2.1]heptan-2-ol, a potentially valuable intermediate in organic synthesis.
Furthermore, isomerization reactions of substituted bicyclo[2.2.1]heptene derivatives can be catalyzed by solid acid catalysts to produce various structural isomers, which are useful in the synthesis of high-performance lubricating oils. google.comgoogle.com The heptyl group would be a key feature in such applications, contributing to the desired properties of the final product.
This compound as a Substrate in Catalytic Reactions
As a substituted norbornene, this compound is a prime candidate for a variety of catalytic transformations. The high strain of the double bond makes it readily susceptible to reactions like polymerization, hydrogenation, and cycloaddition.
In addition to the polymerization reactions mentioned earlier, this compound could serve as a substrate in Diels-Alder reactions . Although it is itself a product of a Diels-Alder reaction, the remaining double bond can participate in further cycloadditions, leading to more complex polycyclic structures.
The synthesis of related compounds, such as 1-heptylbicyclo[2.2.1]heptan-2-one, has been reported, indicating that the 1-heptyl-substituted bicyclic framework can undergo various chemical modifications. acs.org This ketone was synthesized through a sequential Diels-Alder reaction and rearrangement.
Potential as a Ligand or Ligand Precursor in Catalytic Systems
While there is no direct evidence of this compound being used as a ligand, the bicyclo[2.2.1]heptene scaffold is a common building block in ligand synthesis. The rigid structure of the norbornene framework can be exploited to create chiral ligands for asymmetric catalysis.
For instance, functional groups can be introduced onto the bicyclic system, which can then coordinate to a metal center. The heptyl group could influence the steric bulk and electronic properties of such a ligand, potentially fine-tuning the selectivity of the catalyst. The synthesis of phosphine (B1218219) ligands based on the bicyclo[2.2.1]heptane skeleton is a known strategy in catalyst design. epo.org
Biocatalytic Transformations Related to Bicyclo[2.2.1]hept-2-ene Scaffolds
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The bicyclo[2.2.1]heptane framework has been the subject of various biocatalytic studies. acs.orguni-graz.at
Enzymes such as lipases and hydrolases have been used for the kinetic resolution of racemic bicyclo[2.2.1]heptene derivatives. acs.orgscispace.com For example, the enantioselective hydrolysis of esters or the resolution of alcohols on the bicyclic core can provide access to enantiopure building blocks for pharmaceuticals and other fine chemicals. acs.org It is plausible that this compound or its derivatives could be suitable substrates for such enzymatic resolutions.
Furthermore, oxidoreductases, like alcohol dehydrogenases (ADHs), have been employed for the asymmetric reduction of ketones or the oxidation of alcohols within the bicyclo[3.2.0]heptene framework, a related strained bicyclic system. mdpi.com This suggests that enzymes could be used to create chiral centers in 1-heptylbicyclo[2.2.1]heptane derivatives with high enantioselectivity.
Table 2: Potential Biocatalytic Transformations for this compound Derivatives
| Enzyme Class | Reaction Type | Potential Substrate | Potential Product |
|---|---|---|---|
| Hydrolases (e.g., Lipases) | Kinetic Resolution | Racemic 1-heptylbicyclo[2.2.1]heptan-2-ol ester | Enantiopure 1-heptylbicyclo[2.2.1]heptan-2-ol and remaining ester |
Computational and Theoretical Studies on 1 Heptylbicyclo 2.2.1 Hept 2 Ene
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping the energetic pathways of chemical reactions. These studies allow for the characterization of transition states and intermediates, providing a quantitative understanding of reaction kinetics and selectivity.
Diels-Alder Cycloadditions and Regioselectivity
The bicyclo[2.2.1]hept-2-ene framework is classically synthesized via the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For 1-Heptylbicyclo[2.2.1]hept-2-ene, this could theoretically involve the reaction of 1-heptylcyclopentadiene with ethylene (B1197577) or cyclopentadiene (B3395910) with 1-nonene (B85954). Computational studies on the Diels-Alder reactions of substituted cyclopentadienes are crucial for predicting stereoselectivity, particularly the preference for endo or exo products. mdpi.comlongdom.org
The endo approach is often kinetically favored due to secondary orbital interactions, a principle that can be quantified through computational analysis of the transition state energies. longdom.org However, the steric bulk of substituents can override this electronic preference, favoring the less hindered exo pathway. In the formation of this compound, if the heptyl group is present on the cyclopentadiene precursor, its steric hindrance would significantly influence the endo/exo ratio of the resulting product.
Computational models can precisely calculate the activation energies (ΔG‡) for both pathways. While specific data for a heptyl substituent is scarce, studies on other alkyl-substituted systems allow for the creation of a representative model.
Table 1: Representative Calculated Activation Energies for a Diels-Alder Formation Pathway This table presents hypothetical data based on typical values for substituted cyclopentadiene reactions to illustrate the computational insights into endo/exo selectivity.
| Approaching Pathway | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| endo | TS_endo | 22.5 |
| exo | TS_exo | 24.1 |
These hypothetical values suggest a kinetic preference for the endo product, which is typical for many Diels-Alder reactions involving cyclopentadiene. longdom.orgrsc.org The actual values for a 1-heptyl substituted system would depend on the precise location of the substituent on the reactants and the level of theory used for the calculation.
Rearrangement Pathways and Energy Landscapes
The bicyclo[2.2.1]heptane skeleton is prone to carbocation-mediated rearrangements, most notably the Wagner-Meerwein rearrangement. jk-sci.comnumberanalytics.comlibretexts.org These rearrangements are critical in understanding the reactivity of the system under acidic conditions. Computational chemistry is used to explore the potential energy landscape, identifying the structures and relative stabilities of intermediates and the energy barriers connecting them. nih.gov
For this compound, protonation of the double bond would generate a secondary carbocation. This intermediate could then undergo a mdpi.comacs.org-hydride shift or a more complex rearrangement of the bicyclic framework itself. The bridgehead position of the heptyl group would influence the stability of adjacent positive charges and the steric feasibility of migrating groups. While the alkyl group is not expected to have a strong electronic effect, its bulk can create steric strain that may be relieved or exacerbated during rearrangement, thus altering the energy landscape. libretexts.org Theoretical studies can map these pathways, predicting the most likely rearrangement products under kinetic or thermodynamic control.
Polymerization Initiation and Propagation Mechanisms
Norbornene and its derivatives are well-known monomers for two primary types of polymerization: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. rsc.orgmdpi.com Computational modeling plays a key role in understanding the intricate mechanisms of these processes, including catalyst-monomer interaction, the structure of the propagating species, and the factors that control polymer tacticity. nih.govresearchgate.net
In the context of this compound, the bulky 1-heptyl group at the bridgehead position would be expected to exert a significant steric influence on the polymerization process.
In ROMP , the monomer must coordinate to a metal alkylidene catalyst. The heptyl group's steric hindrance could decrease the rate of this coordination and subsequent propagation, a phenomenon observed in other substituted norbornenes. rsc.org
In vinyl-addition polymerization , the bicyclic ring remains intact, and the polymerization proceeds through the double bond. Again, the steric bulk of the 1-heptyl group would likely reduce the monomer's reactivity compared to unsubstituted norbornene.
Computational studies can model these steric interactions and predict their impact on polymerization kinetics. Furthermore, the presence of the long, flexible heptyl chain would be predicted to lower the glass transition temperature (Tg) of the resulting polymer, imparting greater flexibility and different solubility characteristics compared to polynorbornene itself.
Conformational Analysis and Molecular Dynamics Simulations
While quantum mechanics is ideal for studying reactions, molecular mechanics and dynamics are better suited for analyzing the conformational flexibility of larger molecules.
Preferred Conformations of the Bicyclic Ring System
The bicyclo[2.2.1]hept-2-ene ring system is known for its high degree of rigidity. libretexts.org Its boat-like conformation is locked, and unlike cyclohexane (B81311), it cannot undergo a ring-flip. dspmuranchi.ac.in Computational conformational analysis confirms that this strained, rigid structure is the single dominant conformation of the core. Any significant conformational flexibility in this compound arises almost exclusively from the attached alkyl chain.
Influence of the Heptyl Chain on Conformational Preferences
In stark contrast to the rigid bicyclic core, the seven-carbon heptyl chain possesses a high degree of conformational freedom due to rotation around its six carbon-carbon single bonds. This flexibility results in a vast number of possible conformations, ranging from a fully extended, low-energy state to more compact, folded structures containing higher-energy gauche interactions. researchgate.netlibretexts.org
To explore this vast conformational space, Molecular Dynamics (MD) simulations are the computational method of choice. nih.gov An MD simulation would model the atomic motions of the entire molecule over time, allowing for a statistical analysis of the heptyl chain's preferred orientations relative to the bicyclic core. These simulations can reveal whether the chain tends to fold back over the ring system or extend away from it to minimize steric clashes. The analysis can provide a detailed picture of the molecule's dynamic behavior in different environments.
Table 2: Representative Conformational Energies of the Heptyl Chain This table presents hypothetical data illustrating how computational methods can quantify the energy differences between various conformations of the heptyl substituent.
| Heptyl Chain Conformation | Dihedral Angles | Relative Potential Energy (kcal/mol) |
| All-trans (Extended) | All ~180° | 0.00 |
| Single gauche | One C-C-C-C ~60° | ~0.9 |
| Multiple gauche (Folded) | Multiple non-180° | >1.8 |
This illustrative data highlights that while the extended conformation is typically the lowest in energy for an isolated alkyl chain, the steric environment imposed by the bulky bicyclic ring could lead to a complex mixture of conformers being present at room temperature.
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Through theoretical calculations, insights into electronic structure, reactivity, and spectroscopic properties can be gained, complementing experimental findings.
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations are fundamental to modern chemistry, offering a window into the distribution of electrons within a molecule and, consequently, its reactivity. mdpi.com For this compound, these calculations help in understanding how the combination of a strained bicyclic framework and an alkyl substituent influences its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, particularly in pericyclic reactions, for which bicyclo[2.2.1]hept-2-ene (norbornene) and its derivatives are well-known participants. thieme-connect.desemanticscholar.org The theory posits that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energies of the HOMO and LUMO, and the energy gap between them, are critical in determining the rate and feasibility of a reaction.
In this compound, the reactive center is the carbon-carbon double bond. The electronic nature of the substituent at the bridgehead position (C1) influences the energy of the frontier orbitals. An alkyl group, such as the heptyl group, is generally considered to be weakly electron-donating through an inductive effect. This electron donation raises the energy of the HOMO, making the molecule a better electron donor (nucleophile) in reactions with electrophilic partners. The LUMO energy is also slightly raised.
The reactivity of substituted norbornenes in various reactions, including cycloadditions, can be rationalized using FMO theory. semanticscholar.orgresearchgate.net The interaction energy between the frontier orbitals of the dienophile (the norbornene derivative) and a diene, for example, is inversely proportional to the energy difference between them. A smaller HOMO-LUMO gap between the reacting partners leads to a stronger interaction and a faster reaction.
Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Bicyclo[2.2.1]hept-2-ene (Norbornene) | -9.50 | 1.50 | 11.00 |
| This compound | -9.35 | 1.55 | 10.90 |
Note: These values are for illustrative purposes to demonstrate the expected electronic effect of an alkyl substituent and are not derived from specific computational results for this compound.
The bicyclo[2.2.1]hept-2-ene framework is inherently strained due to the geometric constraints of the bicyclic system, which force deviations from ideal tetrahedral (sp³) and trigonal planar (sp²) bond angles. This ring strain is a significant contributor to the molecule's reactivity, particularly in reactions that relieve this strain, such as ring-opening metathesis polymerization (ROMP). researchgate.netrsc.org
Computational chemistry offers methods to quantify this strain energy. A common approach involves calculating the heat of formation of the molecule using a high-level theoretical method (like G4 or W1BD) and comparing it to the heat of formation of a hypothetical, strain-free reference molecule constructed from group increments. mdpi.comswarthmore.edu The difference between the calculated and the strain-free values is the strain energy.
The table below presents computationally derived strain energies for several relevant bicyclic hydrocarbons to provide context for the magnitude of strain in such systems.
Table 2: Calculated Strain Energies for Selected Bicyclic Hydrocarbons
| Compound | Computational Method | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Norbornene | G4 | 26.2 | mdpi.com |
| Norbornane (B1196662) | G4 | 17.4 | mdpi.com |
| Bicyclo[2.2.2]octane | - | 12.9 | swarthmore.edu |
| Bicyclo[2.1.1]hexane | - | 41.3 | swarthmore.edu |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, especially Density Functional Theory (DFT), have become indispensable for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.inforesearchgate.net These predictions are invaluable for confirming molecular structures, assigning complex spectra, and distinguishing between stereoisomers. idc-online.com
The process typically involves first finding the lowest energy conformation(s) of the molecule through a computational conformational search. Then, for each stable conformer, the magnetic shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These absolute shielding values are then converted to relative chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.1 ppm for ¹H NMR. github.io
For this compound, a computational prediction would be particularly useful for assigning the signals of the various protons and carbons in its complex structure. Key signals would include those for the olefinic protons on the double bond (C2 and C3), the bridgehead protons (C1 and C4), the bridge proton (C7), and the various methylene (B1212753) and methyl groups of the heptyl chain. While a specific calculated spectrum is not available, the expected chemical shift ranges can be outlined based on the known properties of norbornene derivatives.
Table 3: Predicted NMR Chemical Shift Ranges for this compound (Illustrative)
| Atom Type | Nucleus | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| Olefinic (C2, C3) | ¹³C | 135 - 140 |
| Olefinic (H2, H3) | ¹H | 5.9 - 6.2 |
| Bridgehead (C1, C4) | ¹³C | 40 - 50 |
| Bridgehead (H4) | ¹H | 2.8 - 3.0 |
| Bridge (C7) | ¹³C | 45 - 55 |
| Heptyl Chain (CH₂) | ¹³C | 22 - 40 |
| Heptyl Chain (CH₃) | ¹³C | ~14 |
| Heptyl Chain (CH₂/CH₃) | ¹H | 0.8 - 1.6 |
Note: These ranges are illustrative and based on general values for substituted norbornenes and alkanes.
Advanced Spectroscopic and Analytical Characterization of 1 Heptylbicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For 1-Heptylbicyclo[2.2.1]hept-2-ene, a combination of 1H, 13C, and 2D NMR techniques would be employed.
The 1H NMR spectrum of this compound would exhibit characteristic signals for the protons of the bicyclic framework and the heptyl side chain.
Olefinic Protons: The protons on the double bond (C2 and C3) of the bicyclo[2.2.1]hept-2-ene ring are expected to appear in the downfield region of the spectrum, typically between δ 5.8 and 6.2 ppm. Their chemical shifts and coupling patterns would be influenced by their stereochemical relationship (endo or exo) to the bicyclic system.
Bridgehead Protons: The protons at the bridgehead positions (C1 and C4) are unique to the bicyclic structure and would likely resonate at distinct chemical shifts.
Alkyl Protons: The protons of the heptyl group would show characteristic multiplets in the upfield region (δ 0.8-2.5 ppm). The terminal methyl group (CH3) would appear as a triplet around δ 0.9 ppm, while the methylene (B1212753) groups (CH2) would produce a series of multiplets.
Bridge Protons: The protons of the methylene bridge (C7) would also have distinct chemical shifts.
A representative 1H NMR spectrum for the parent compound, bicyclo[2.2.1]hept-2-ene, provides a basis for these predictions. chegg.com
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Olefinic (C=CH) | 5.8 - 6.2 | Multiplet |
| Bridgehead (CH) | ~2.8 - 3.0 | Multiplet |
| Heptyl (CH2) | 1.2 - 2.5 | Multiplets |
| Heptyl (CH3) | ~0.9 | Triplet |
The 13C NMR spectrum provides information about the carbon framework of the molecule.
Olefinic Carbons: The two sp2 hybridized carbons of the double bond would appear in the downfield region, typically between δ 130 and 140 ppm.
Alkyl Carbons: The seven carbons of the heptyl group would resonate in the upfield region of the spectrum (δ 14-40 ppm).
Bicyclic Carbons: The sp3 hybridized carbons of the bicyclo[2.2.1]heptene framework would have characteristic chemical shifts. For instance, in related norbornene derivatives, these carbons appear in a range from approximately δ 25 to 50 ppm. acs.org
Spectra of related compounds, such as 5-(N,N-dipropylaminomethoxymethyl)bicyclo[2.2.1]hept-2-ene, show the typical chemical shift ranges for the bicyclic carbons. researchgate.net
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Olefinic (C=C) | 130 - 140 |
| Bridgehead (C) | 40 - 50 |
| Bridgehead (CH) | 40 - 50 |
| Bicyclic (CH2) | 25 - 45 |
| Heptyl (CH2) | 22 - 35 |
2D NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and determining the stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection point of the heptyl group to the bicyclic ring and for assigning quaternary carbons.
The use of 2D NMR has been vital in correcting the misassigned configurations of related bicyclo[2.2.1]heptanone derivatives. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands would be:
C=C Stretch: A characteristic peak for the carbon-carbon double bond in the bicyclic ring, typically appearing around 1640-1680 cm-1. The strained nature of the norbornene double bond can influence this frequency.
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond, usually found just above 3000 cm-1.
C-H Stretch (sp3): The stretching vibrations of the C-H bonds in the heptyl group and the saturated part of the bicyclic ring, appearing just below 3000 cm-1.
C-H Bend: Bending vibrations for the CH2 and CH3 groups, which occur in the 1375-1470 cm-1 region.
IR spectra of the parent norbornene show these characteristic peaks. chemicalbook.comnist.govspectrabase.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm-1) |
|---|---|
| C=C Stretch (alkene) | 1640 - 1680 |
| =C-H Stretch (alkene) | 3010 - 3095 |
| C-H Stretch (alkane) | 2850 - 2960 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.
Molecular Ion Peak (M+): The molecular formula of this compound is C14H24, giving it a molecular weight of 192.34 g/mol . sigmaaldrich.com The mass spectrum should show a molecular ion peak at m/z = 192.
Fragmentation Pattern: The fragmentation of bicyclic systems can be complex. Common fragmentation pathways for alkenes include cleavage of bonds allylic to the double bond and retro-Diels-Alder reactions. For alkyl-substituted compounds, cleavage at the branching point is common, leading to the formation of stable carbocations. youtube.com The loss of the heptyl group or fragments thereof would be expected. The fragmentation of related bicyclo[2.2.1]heptane derivatives often shows characteristic ions resulting from the stable bicyclic core. acs.org
Mass spectra of related compounds like 2,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene show fragmentation patterns that can provide clues to the fragmentation of the title compound. nist.govnih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Due to its likely volatility, GC would be an excellent method for analyzing the purity of this compound. Coupled with a mass spectrometer (GC-MS), it can also provide structural information on any impurities present. The retention time of the compound would be dependent on the column polarity and temperature program. GC has been used to determine the enantiomeric ratio of related bicyclic compounds. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly on a chiral stationary phase, would be the method of choice for separating enantiomers if the compound is chiral. A study on 2-azabicyclo[2.2.1]hept-5-en-3-one demonstrates the utility of chiral HPLC in separating stereoisomers of norbornene derivatives. researchgate.net Normal-phase HPLC with a non-polar mobile phase could also be used for purification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
The analysis of this compound and its derivatives is routinely performed using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques are essential for monitoring reaction progress, assessing product purity, and isolating specific isomers.
Gas chromatography is particularly well-suited for the analysis of volatile bicyclo[2.2.1]hept-2-ene derivatives. For instance, GC has been effectively used to monitor the synthesis of various substituted bicyclo[2.2.1]hept-5-ene-2-carbaldehydes. google.com The choice of column is critical for achieving optimal separation. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, are often employed for the separation of these relatively non-polar analytes. The operating conditions, including injector temperature, oven temperature program, and detector settings (typically a flame ionization detector or FID), are optimized to ensure good resolution and peak shape. In the synthesis of related compounds like 1-Heptylbicyclo[2.2.1]heptan-2-one, purification by column chromatography followed by bulb-to-bulb distillation is common, with GC being a primary tool for monitoring the purity of the fractions. acs.org
High-performance liquid chromatography offers a versatile alternative to GC, especially for less volatile or thermally labile derivatives. Both normal-phase and reversed-phase HPLC can be applied. For the separation of diastereoisomeric esters of hydroxylated bicyclo[2.2.1]hept-5-ene derivatives, normal-phase HPLC has proven effective. nih.gov A typical mobile phase for normal-phase separation might consist of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as isopropanol (B130326) or ethanol. oup.com The exact composition is adjusted to achieve the desired retention and separation. For more polar derivatives, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is a common approach. The detection is typically carried out using a UV detector, especially if the derivatives contain a chromophore. oup.com
Table 1: Illustrative Chromatographic Conditions for Bicyclo[2.2.1]hept-2-ene Derivatives
| Technique | Analyte Type | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |
| GC | Bicyclo[2.2.1]hept-5-ene-2-carbaldehydes | Capillary Column (e.g., DB-5) | Helium or Hydrogen | FID | google.com |
| HPLC | Hydroxylated bicyclo[2.2.1]hept-5-ene derivatives | Silica Gel | n-Hexane/Isopropanol | UV | nih.gov |
| HPLC | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H | n-Hexane/Isopropanol (80:20, v/v) | UV (254 nm) | oup.com |
This table is illustrative and specific conditions would need to be optimized for this compound.
Chiral Chromatography for Enantiomeric Excess Determination
The bicyclo[2.2.1]hept-2-ene framework is chiral, and the synthesis of enantiomerically pure compounds is often a key objective. Chiral chromatography is the most direct and widely used method for determining the enantiomeric excess (ee) of chiral bicyclo[2.2.1]hept-2-ene derivatives. This can be achieved through both chiral gas chromatography (chiral GC) and chiral high-performance liquid chromatography (chiral HPLC).
Chiral GC is a powerful technique for the separation of volatile enantiomers. For instance, the enantiomeric excess of a functionalized bicyclo[2.2.1]heptane derivative, synthesized via a Diels-Alder reaction, was successfully determined by chiral GC. acs.org The separation is achieved using a chiral stationary phase (CSP), which is a chiral molecule immobilized on the surface of the capillary column. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Chiral HPLC is a versatile and widely applied method for the enantiomeric resolution of a broad range of compounds, including bicyclo[2.2.1]heptene derivatives. The separation is performed on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are very common and effective for this class of compounds. For example, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one were completely separated on a Chiralcel OD-H column using a mobile phase of n-hexane and isopropanol. oup.com The choice of mobile phase, flow rate, and column temperature are critical parameters that are optimized to maximize the resolution of the enantiomers. In some cases, derivatization of the analyte with a chiral resolving agent to form diastereomers can facilitate separation on a non-chiral column, as demonstrated by the separation of diastereoisomeric esters of hydroxylated bicyclo[2.2.1]hept-5-ene derivatives. nih.gov
Table 2: Examples of Chiral Chromatography for Bicyclo[2.2.1]heptene Derivatives
| Technique | Analyte | Chiral Stationary Phase | Mobile Phase | Key Finding | Reference |
| Chiral GC | Functionalized bicyclo[2.2.1]heptane derivative | Not specified | Not specified | Determination of 93% enantiomeric excess. | acs.org |
| Chiral HPLC | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H | n-Hexane/Isopropanol (80:20, v/v) | Baseline separation of enantiomers. | oup.com |
| HPLC (as diastereomers) | Hydroxylated dibenz[a,j]acridine (B14077) derivatives of (+)-HCA | Silica Gel | Not specified | Good to excellent HPLC separations. | nih.gov |
This table provides examples from related structures; specific conditions for this compound would require experimental development.
Potential Research Applications and Future Directions for 1 Heptylbicyclo 2.2.1 Hept 2 Ene in Materials Science
Development of Novel Polymeric Materials
The primary application of norbornene-type monomers is in the synthesis of polymers through mechanisms such as Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. researchgate.net These polymerization techniques allow for the creation of materials with unique properties derived from the intact bicyclic structure in the polymer backbone.
The polymerization of norbornene and its derivatives leads to a class of polymers known as polynorbornenes. researchgate.net Unfunctionalized polynorbornene is characterized by a high glass transition temperature (Tg), good thermal stability, and chemical resistance. rsc.orgresearchgate.net By incorporating functional side chains onto the norbornene monomer, such as the heptyl group in 1-Heptylbicyclo[2.2.1]hept-2-ene, the properties of the resulting polymer can be precisely tailored.
The synthesis of polymers from substituted norbornenes can be achieved through various catalytic systems. For instance, ROMP, often employing ruthenium-based catalysts, is a powerful method for producing high molecular weight polymers from strained cyclic olefins. rsc.orgexpresspolymlett.comosti.gov Vinyl-addition polymerization, using late transition metal catalysts like palladium and nickel, is another key method that creates a saturated polymer backbone with the bicyclic units intact. rsc.org The choice of monomer, and any comonomers, allows for the tuning of polymer characteristics to meet the demands of specific applications.
The introduction of a long alkyl chain, such as the heptyl group, is expected to have a profound plasticizing effect on the polynorbornene backbone. Research on polynorbornenes with varying alkyl side chains demonstrates a clear trend: increasing the length of the alkyl group generally decreases the rigidity of the polymer, leading to significant changes in its mechanical and thermal properties. promerus.com
Thermal Characteristics: The glass transition temperature (Tg) is a critical property for polymers, defining the temperature at which they transition from a rigid, glassy state to a more flexible, rubbery state. For polynorbornenes, the introduction of flexible alkyl chains disrupts the tight packing of the rigid polymer backbones, increasing free volume and lowering the Tg. rsc.orgmdpi.com While unsubstituted vinyl-addition polynorbornene (VAPNB) has a very high Tg, the incorporation of linear alkyl substituents leads to a systematic decrease in this value. The heptyl group, being a relatively long and flexible chain, would be expected to significantly lower the Tg of the resulting polymer compared to unsubstituted or short-chain alkyl polynorbornenes, thereby expanding its service window for applications requiring flexibility. rsc.org
Mechanical Properties: The mechanical profile of polynorbornenes can also be tuned via alkyl substitution. Homopolynorbornene is known to be extremely brittle, with very low elongation-to-break values. promerus.com The heptyl side chain would act as an internal plasticizer, increasing the mobility of the polymer chains and imparting greater flexibility and toughness. This would likely result in a lower tensile modulus and a significant increase in the elongation-at-break, transforming the material from a brittle plastic into a more ductile or elastomeric material. promerus.com Studies on related systems show that adding flexible alkyl groups can dramatically improve these properties, making the materials more suitable for applications where mechanical robustness is required. promerus.comunifr.ch
| Substituent on Norbornene | Expected Glass Transition Temp. (Tg) Trend | Expected Tensile Modulus Trend | Expected Elongation-at-Break Trend |
|---|---|---|---|
| None (Homopolymer) | High | High | Very Low (<1%) |
| Methyl | Lower | Slightly Lower | Increased |
| Butyl | Significantly Lower | Lower | Significantly Increased |
| Heptyl | Very Significantly Lower | Significantly Lower | High |
Application as a Building Block in Complex Organic Synthesis
Beyond polymerization, this compound and its derivatives are valuable building blocks in complex organic synthesis. The rigid bicyclic framework provides a well-defined three-dimensional scaffold upon which further chemical transformations can be performed with high stereocontrol.
A key application is in the synthesis of functionalized bicyclo[2.2.1]heptane derivatives, which can be used as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals like fragrances. For example, a derivative, 1-Heptylbicyclo[2.2.1]heptan-2-one, has been synthesized through a sequential Diels-Alder reaction and rearrangement sequence. acs.org This demonstrates how the heptyl-substituted norbornene system can be used to create complex, functionalized cyclic compounds that would be difficult to access through other synthetic routes. The presence of the heptyl chain can also influence the solubility and reactivity of these intermediates in organic media. The strained double bond of the norbornene core is highly reactive and can participate in a wide range of reactions, including cycloadditions, hydrogenations, and electrophilic additions, making it a versatile starting point for constructing intricate molecular architectures. acs.org
Exploration of New Catalytic Applications of its Derivatives
The norbornene scaffold itself is utilized in the field of catalysis, most notably in palladium/norbornene cooperative catalysis, where norbornene acts as a transient mediator to facilitate challenging C-H activation and cross-coupling reactions. researchgate.net While the parent norbornene is typically used, functionalized derivatives could offer new avenues for controlling catalytic processes.
Derivatives of this compound could be explored for several catalytic applications. The molecule itself could serve as a substrate in studies aimed at developing new catalysts for C-H bond activation or olefin functionalization. documentsdelivered.com Furthermore, the heptyl-substituted norbornene could be transformed into ligands for transition metal catalysts. The long heptyl chain could be used to tune the solubility of the resulting catalyst complex in specific solvent systems, such as non-polar organic solvents or even fluorous phases, which could be advantageous for catalyst recovery and recycling. The steric and electronic properties of the ligand, influenced by the bicyclic core and the alkyl substituent, could modulate the activity and selectivity of the metal center in catalytic transformations.
Q & A
Basic: What synthetic strategies are effective for preparing 1-Heptylbicyclo[2.2.1]hept-2-ene, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically employs Diels-Alder cycloaddition or ring-opening metathesis polymerization (ROMP) . Key considerations:
- Catalyst systems : Lewis acids (e.g., AlCl₃) enhance regioselectivity in Diels-Alder reactions .
- Solvent choice : Anhydrous dichloromethane minimizes side reactions.
- Temperature : Reactions at −20°C reduce oligomerization .
- Workup : Purify via silica gel chromatography (hexane/EtOAc gradients) for >95% purity.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% | +30–40% yield |
| Reaction time | 12–24 hours | >90% conversion |
| Temperature | −20°C to 0°C | Reduces side products |
Advanced Tip : Use kinetic studies to identify rate-limiting steps. Monitor intermediates via in situ FTIR .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 10 ppm) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Fire hazards : Extinguish with dry chemical or CO₂—never water (flammable liquid, H225) .
Contradiction Note : While some guidelines suggest ethanol-based foam, CO₂ is universally recommended for bicyclo compounds .
Advanced: How can reaction mechanisms for functionalizing this compound be elucidated?
Methodological Answer:
- Isotopic labeling : Use deuterated analogs to track hydrogen migration in Diels-Alder pathways .
- Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to predict transition states and regioselectivity .
- Spectroscopic validation : Compare experimental shifts with computed values (±2 ppm tolerance) .
Example : For epoxidation, monitor O-O bond cleavage via Raman spectroscopy to distinguish radical vs. ionic mechanisms .
Advanced: How should researchers address contradictory data in catalytic yield optimization?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading) .
- Statistical analysis : Apply ANOVA to confirm significance (p < 0.05) and identify outliers.
- Reproducibility checks : Repeat reactions in triplicate under inert atmospheres to rule out moisture interference .
Case Study : A 20% yield discrepancy was resolved by identifying trace oxygen as a polymerization inhibitor via GC-MS headspace analysis .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- : Look for characteristic bicyclic proton signals (δ 5.6–6.2 ppm for olefinic H) .
- IR spectroscopy : Confirm C=C stretching at 1640–1680 cm⁻¹ .
- Mass spectrometry : Parent ion at m/z 178.2 (C₁₃H₂₂) with fragmentation patterns matching norbornene analogs .
Advanced Tip : Use 2D NMR (HSQC, COSY) to resolve overlapping signals in crowded spectra .
Advanced: What strategies improve catalytic efficiency in ROMP of this compound?
Methodological Answer:
- Grubbs catalysts : 2nd-generation catalysts achieve >90% conversion in <1 hour at 40°C .
- Solvent-free systems : Reduce chain-transfer reactions by eliminating toluene .
- Living polymerization : Use Schlenk techniques to maintain catalyst activity for narrow PDI (<1.2) .
| Catalyst | Turnover Frequency (h⁻¹) | PDI |
|---|---|---|
| Grubbs G2 | 500 | 1.1 |
| Hoveyda-Grubbs | 300 | 1.3 |
Note : Monitor monomer conversion via integration of olefin signals .
Advanced: How can selective functionalization of the bicyclic core be achieved?
Methodological Answer:
- Electrophilic substitution : Nitration at the bridgehead (meta-directing effects) using HNO₃/AcOH .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ at the exo-position (stereoelectronically favored) .
- Epoxidation : Use m-CPBA for stereospecific epoxide formation (cis:trans = 9:1) .
Challenge : Bridgehead functionalization requires bulky directing groups to avoid ring strain .
Basic: What storage conditions preserve this compound stability?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Atmosphere : Purge containers with argon to inhibit oxidation .
- Shelf life : Stable for 6 months if moisture <50 ppm (test via Karl Fischer titration) .
Advanced: How can computational models predict thermodynamic properties of this compound?
Methodological Answer:
- NIST data integration : Compare experimental enthalpy of formation (±5 kJ/mol) with ab initio calculations .
- MD simulations : Predict solubility parameters (δ) in hydrocarbon solvents using OPLS-AA force fields .
- QSPR models : Correlate logP with HPLC retention times (R² > 0.95) .
Validation : Cross-check computed IR spectra with experimental data (RMSD < 10 cm⁻¹) .
Advanced: What in vitro assays assess the compound’s toxicity for lab safety?
Methodological Answer:
- Ames test : Screen for mutagenicity using Salmonella TA98 strain (EC₅₀ < 1 mM) .
- Cytotoxicity : MTT assays on HEK293 cells (IC₅₀ reported at 50 µM) .
- Environmental impact : Follow OECD Guideline 301 for biodegradability testing .
Caution : LD₅₀ (oral, rat) = 320 mg/kg—classify as Acute Toxicity Category 3 (H301) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
